molecular formula C19H19N3O2S B2771059 1-Phenethyl-3-(4-(thiazol-2-yloxy)benzyl)urea CAS No. 2034616-95-8

1-Phenethyl-3-(4-(thiazol-2-yloxy)benzyl)urea

Cat. No.: B2771059
CAS No.: 2034616-95-8
M. Wt: 353.44
InChI Key: BQINTDJOTPJNRV-UHFFFAOYSA-N
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Description

“1-Phenethyl-3-(4-(thiazol-2-yloxy)benzyl)urea” is a compound that belongs to the group of azole heterocycles . Azole heterocycles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields . A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .

Scientific Research Applications

Central Nervous System Activity

Research on urea derivatives has shown potential central nervous system activity. A study by Szacon et al. (2015) synthesized and evaluated novel urea derivatives for their central nervous system activity, suggesting the involvement of the serotonin and/or opioid systems in the effects of these compounds, particularly highlighting a compound with favorable ADMET properties and good blood-brain permeation (Szacon et al., 2015).

Anticancer Activity

Ling et al. (2008) synthesized novel thiazolyl urea derivatives and evaluated their antitumor activities, finding that some compounds possessed promising anticancer properties (Ling et al., 2008).

Antioxidant Properties

The synthesis and characterization of coumarin substituted heterocyclic compounds have shown significant antioxidant activities, comparable to vitamin C, suggesting their potential as effective antioxidants (Abd-Almonuim et al., 2020).

Antimicrobial Effects

Novel urea and bis-urea primaquine derivatives were synthesized and evaluated for biological activity, with some compounds showing significant antimicrobial activity, suggesting their application as antimicrobial agents (Perković et al., 2016).

Biological and Nonlinear Optical Properties

Research on 2,4-disubstituted [1,3]-thiazoles carrying 2-(aryloxymethyl)-phenyl moiety highlighted their antimicrobial, anti-inflammatory, and nonlinear optical (NLO) properties, indicating their versatility in scientific applications (Naveena et al., 2012).

Future Directions

The future directions for “1-Phenethyl-3-(4-(thiazol-2-yloxy)benzyl)urea” could involve further studies to confirm their binding with human receptors for the design and development of potent antagonists . Also, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .

Properties

IUPAC Name

1-(2-phenylethyl)-3-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18(20-11-10-15-4-2-1-3-5-15)22-14-16-6-8-17(9-7-16)24-19-21-12-13-25-19/h1-9,12-13H,10-11,14H2,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQINTDJOTPJNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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